molecular formula C14H17N3 B13101764 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine

5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine

Cat. No.: B13101764
M. Wt: 227.30 g/mol
InChI Key: DCIAQTJSAOQMJM-UHFFFAOYSA-N
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Description

5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a central six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its structure includes a phenyl group at position 6, an ethyl substituent at position 5, and a dimethylamino group at position 4. Pyrimidine derivatives are widely studied due to their pharmacological relevance, including antibacterial, antifungal, and immunomodulatory activities .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C14H17N3/c1-4-12-13(11-8-6-5-7-9-11)15-10-16-14(12)17(2)3/h5-10H,4H2,1-3H3

InChI Key

DCIAQTJSAOQMJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions for several hours.

Another approach involves the use of substituted anilines and aldehydes in the presence of a catalyst such as zinc chloride. This method allows for the formation of the pyrimidine ring through a multi-component reaction, which can be completed in a single step.

Industrial Production Methods

In an industrial setting, the production of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts such as zinc chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives, including 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine. These compounds have shown promise in combating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection Against Oxidative Stress

  • A study synthesized several pyrimidine derivatives and assessed their neuroprotective properties against hydrogen peroxide-induced cell death. The results indicated that certain derivatives exhibited potent antioxidant activities and inhibited the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Antioxidant Activity

The antioxidant properties of this compound make it a candidate for therapeutic applications aimed at reducing oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundORAC Value (μmol TE/g)Inhibition of Aβ Aggregation (%)
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine45.375
Other Pyrimidine Derivative A38.160
Other Pyrimidine Derivative B50.070

This table summarizes the antioxidant activity and ability to inhibit amyloid-beta aggregation of various compounds, showcasing the efficacy of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine .

Anticancer Potential

Pyrimidine derivatives are also being explored for their anticancer properties. The structural modifications in compounds like 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can enhance their selectivity and potency against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and A172 (glioblastoma). The IC50 values indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The conformation of pyrimidine derivatives is highly influenced by substituents on the aromatic core. Key structural parameters include dihedral angles between the pyrimidine ring and attached aryl groups, as well as hydrogen-bonding patterns:

Compound Name (Example) Substituents (Positions) Dihedral Angles (°) N⋯N Hydrogen Bond Distance (Å) Space Group Reference
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine 5: (4-fluoroanilino)methyl, 6: methyl 11.3, 24.5, 70.1 2.982 P1
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 5: (4-ethoxyanilino)methyl, 6: methyl 15.4, 28.4, 77.5 (molecule A) 3.692 (π–π stacking) P1
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine (Hypothetical) 5: ethyl, 4: dimethylamino Predicted: 10–25°, based on steric effects of ethyl vs. methyl Predicted: ~2.9–3.0 (weaker H-bonding due to dimethylamino) - -
  • The dimethylamino group in the target compound may weaken N–H⋯N hydrogen bonding compared to analogs with primary amines (e.g., 2.982 Å in vs. predicted ~3.0 Å) due to steric hindrance and lack of H-bond donors .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in pyrimidine derivatives stabilize crystal structures and influence solubility:

  • N–H⋯N Interactions: Common in analogs like 5-[(4-fluoroanilino)methyl] derivatives, forming intramolecular six-membered rings . However, dimethylamino substituents (as in the target compound) lack H-bond donors, necessitating alternative interactions (e.g., C–H⋯π or van der Waals forces).
  • C–H⋯F/O Interactions : Observed in fluorinated or ethoxy-substituted analogs (e.g., C57–H⋯F5 in and C–H⋯O in ), enhancing lattice stability.
  • π–π Stacking : Centroid distances range from 3.692–3.708 Å in fluorinated/ethoxy derivatives . The ethyl and phenyl groups in the target compound may promote similar interactions but with reduced efficiency due to steric bulk.

Functional Group Analysis

Impact of Substituents on Bioactivity

Pyrimidine derivatives exhibit structure-dependent biological activities:

Substituent Type Example Compound Biological Activity Reference
Halogens (F, Cl) 5-[(4-Fluoroanilino)methyl] derivatives Enhanced antibacterial activity
Alkoxy (ethoxy) 5-[(4-Ethoxyanilino)methyl] derivatives Moderate antifungal activity
Dimethylamino (6-Chloro-pyrimidin-4-yl)-dimethyl-amine Unknown (potential CNS activity)
  • Ethyl vs. Methyl : Ethyl groups may improve lipophilicity and membrane permeability compared to methyl .
  • Dimethylamino: Electron-donating effects could modulate binding to biological targets (e.g., enzymes or receptors), though specific data are lacking .

Biological Activity

5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core, which is a heterocyclic structure known for its role in various biological systems. The specific substitutions at the 5, 6, and 4 positions contribute to its unique properties and biological activities.

The biological activity of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways related to proliferation and apoptosis.

Potential Mechanisms:

  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibitory activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : The compound may also act as a modulator of G-protein-coupled receptors (GPCRs), influencing various physiological responses .

Biological Activity

Research indicates that 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tumor cell growth through kinase inhibition.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.
  • Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, although further research is required to substantiate these claims.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine effectively inhibits the growth of specific cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : The compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones that suggest effective antimicrobial activity.

Comparative Analysis

To better understand the biological activity of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine, it can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-Methyl-N,N-dimethylpyrimidinMethyl group at position 5Moderate anticancer activity
6-PhenylpyrimidinNo ethyl substitutionLower kinase inhibition
N,N-DimethylpyrimidinLacks phenyl groupMinimal biological activity

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